molecular formula C19H25Cl2N5O5S2 B14626600 Iprodione-thiram mixt. CAS No. 58784-17-1

Iprodione-thiram mixt.

Cat. No.: B14626600
CAS No.: 58784-17-1
M. Wt: 538.5 g/mol
InChI Key: TXBIHWOLLNRWJN-UHFFFAOYSA-N
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Description

Iprodione-thiram mixt. (CAS 58784-17-1) is a combinational contact fungicide formulated for agricultural research, particularly in the study of fungal disease management in crops. Its primary research value lies in investigating the synergistic effects of two active ingredients with distinct modes of action. Iprodione, a dicarboximide fungicide, acts by inhibiting spore germination and fungal cell development . Thiram, a dithiocarbamate, functions as a multi-site contact fungicide . Research has demonstrated the mixture's specific efficacy against Alternaria species, including Alternaria alternata and Alternaria macrospora , which cause leaf spot diseases in cotton, tobacco, and various fruits and vegetables . For the research community, this mixture is a valuable tool for studying integrated pest management (IPM) strategies. Using a combination of fungicides with different biochemical targets is a recognized approach to reduce the selection pressure for resistant pathogens and manage cases of established fungicide resistance . Studies can focus on its application as a protective treatment, its performance compared to single-mode-of-action fungicides, and its role in resistance management protocols. This product is strictly for research use in laboratory or controlled environmental settings. It is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

58784-17-1

Molecular Formula

C19H25Cl2N5O5S2

Molecular Weight

538.5 g/mol

IUPAC Name

3-(3,5-dichlorophenyl)-2,4-dioxo-N-propan-2-ylimidazolidine-1-carboxamide;S-(dimethylcarbamoylsulfanyl) N,N-dimethylcarbamothioate

InChI

InChI=1S/C13H13Cl2N3O3.C6H12N2O2S2/c1-7(2)16-12(20)17-6-11(19)18(13(17)21)10-4-8(14)3-9(15)5-10;1-7(2)5(9)11-12-6(10)8(3)4/h3-5,7H,6H2,1-2H3,(H,16,20);1-4H3

InChI Key

TXBIHWOLLNRWJN-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)N1CC(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl.CN(C)C(=O)SSC(=O)N(C)C

Origin of Product

United States

Environmental Fate and Persistence of Iprodione and Thiram Components

Iprodione (B1672158) Environmental Behavior

Iprodione is a dicarboximide contact fungicide used to control a wide variety of crop diseases. orst.edu Its persistence and movement in the environment are influenced by several factors, including soil type, pH, and microbial activity.

The dissipation of iprodione in soil generally follows first-order kinetics. nih.gov However, the rate of degradation can vary significantly depending on environmental conditions. The half-life of iprodione in soil has been reported to range from less than 7 to over 60 days, with a representative half-life estimated at 14 days. orst.edu In field experiments conducted on tobacco, the half-life of iprodione in soil was calculated to be between 7.50 and 9.93 days. nih.gov Another study showed that in aerobic sandy loam soil, iprodione had a half-life of 14 to 30 days. nih.gov The degradation rate is influenced by soil acidity, clay content, and previous pesticide applications. orst.edu For instance, degradation rates have been observed to increase with successive treatments. In soils not previously treated, it took over 35 days for 50% of the iprodione to disappear, while in previously treated soils, the half-life was as short as 2 to 3.5 days. nih.gov The degradation of iprodione is slower in sterile soil compared to unsterile soil, indicating that microbial activity plays a significant role in its breakdown. nih.gov

Interactive Data Table: Dissipation Half-Life of Iprodione in Soil

Soil Type/ConditionHalf-Life (days)Reference
Most Soils (Representative)14 orst.edu
General Range<7 to >60 orst.edu
Tobacco Field Soil7.50 - 9.93 nih.gov
Aerobic Sandy Loam14 - 30 nih.gov
Acclimated Soil2 - 3.5 nih.gov
Non-acclimated Soil>35 nih.gov
Field Conditions (General)3 - 7 epa.gov

The degradation of iprodione in soil leads to the formation of several transformation products. A major and more toxic metabolite is 3,5-dichloroaniline (B42879) (3,5-DCA). nih.govmdpi.com The degradation pathway can proceed through the formation of intermediates such as N-(3,5-dichlorophenyl)-2,4-dioxoimidazolidine and (3,5-dichlorophenylurea) acetic acid, which are then further transformed to 3,5-DCA. oup.comnih.gov Other identified metabolites include RP30228, RP32596 (3,5-DCA), and RP25040. epa.gov The formation of these products is a result of microbial degradation and hydrolysis. epa.govoup.com For example, a bacterial strain, Arthrobacter sp., has been shown to degrade iprodione to N-(3,5-dichlorophenyl)-2,4-dioxoimidazolidine, which is then transformed into 3,5-dichlorophenylurea acetic acid and subsequently to 3,5-dichloroaniline. oup.com

Interactive Data Table: Major Transformation Products of Iprodione

Transformation ProductChemical NameNotesReference
3,5-DCA (RP32596)3,5-dichloroanilineA major and more toxic degradation product. nih.govmdpi.com
Metabolite IN-(3,5-dichlorophenyl)-2,4-dioxoimidazolidineIntermediate in the degradation pathway. oup.comnih.gov
Metabolite II(3,5-dichlorophenylurea) acetic acidIntermediate formed from Metabolite I. oup.comnih.gov
RP302281-(3,5-dichlorophenyl)carbamoyl-3-isopropyl-hydantoinObserved degradate in soil and water. epa.govepa.gov
RP356063-(isopropylcarbamoyl)-5-(3,5-dichlorophenyl)hydantoic acidMajor degradate in acidic water. epa.govepa.gov

Iprodione is considered to have low to moderate mobility in most soils. nih.govucanr.edu The soil adsorption coefficient (Koc) for iprodione is approximately 700, which suggests it is not very mobile. nih.govucanr.edu This low mobility, combined with its relatively short half-life, indicates a low potential to leach into groundwater. orst.edu In a study on a golf course with volcanic ash soil, only 0.2% of the applied iprodione leached to a depth of 40 cm over a 37-day period. nih.gov The adsorption of iprodione to soil particles is influenced by soil organic matter and clay content. eag.com Despite its low mobility, iprodione has been detected in various soil layers, with one study showing its presence throughout a 35 cm soil column. apsnet.org

Interactive Data Table: Adsorption and Mobility of Iprodione

ParameterValueImplicationReference
Soil Adsorption Coefficient (Koc)~700Low mobility in soil nih.govucanr.edu
Mobility ClassificationLow to ModerateLow potential for groundwater contamination nih.gov
Leaching PotentialLowLimited vertical movement in the soil profile orst.edunih.gov

Thiram (B1682883) Environmental Behavior

Thiram is a dithiocarbamate (B8719985) fungicide that is used for seed and crop treatment. nih.gov Its fate in the environment is largely governed by its behavior in aqueous systems.

Thiram is slightly soluble in water and has a strong tendency to adsorb to soil particles and sediments. ppqs.gov.inatamankimya.com This characteristic, along with its relatively short half-life in soil, suggests that it is not likely to contaminate groundwater. ppqs.gov.in However, it can be mobile enough to reach surface waters, potentially impacting aquatic life. epa.gov In the United States, predicted concentrations of thiram in surface water and groundwater are approximately 4.3 µg/L and 0.84 µg/L, respectively. nhmrc.gov.au The presence of copper ions can influence the degradation of thiram in aqueous solutions, leading to the formation of various copper-containing complexes. researchgate.netuc.pt

Thiram is rapidly broken down in water through hydrolysis and photodegradation, particularly in acidic conditions. ppqs.gov.inatamankimya.com The rate of hydrolysis is highly dependent on pH. nih.gov The hydrolysis half-lives for thiram at pH 5, 7, and 9 are 68.5 days, 3.5 days, and 6.9 hours, respectively. nih.gov Another source estimates the half-life at pH 7 to be 18 days and at pH 9 to be 9 hours. waterquality.gov.au

Photodegradation is also a significant pathway for the dissipation of thiram in water. nih.gov The photolytic half-life of thiram in water has been reported to be as short as 4.3 hours. nih.gov In a study using a solar light simulator, the half-life of thiram in pure water was 28 minutes. nih.gov The presence of humic and fulvic acids, as well as other components in natural river water, can significantly accelerate the photodegradation rate. nih.gov In the presence of these substances, the half-life of thiram was reduced to 22-24 minutes. nih.gov The degradation of thiram in water and soil can lead to the formation of metabolites such as copper dimethyldithiocarbamate, dithiocarbamate, dimethylamine, and carbon disulfide. atamankimya.com

Interactive Data Table: Hydrolysis and Photodegradation Half-Lives of Thiram

ConditionHalf-LifeReference
Hydrolysis (pH 5)68.5 days nih.gov
Hydrolysis (pH 7)3.5 days nih.gov
Hydrolysis (pH 7)18 days waterquality.gov.au
Hydrolysis (pH 9)6.9 hours nih.gov
Hydrolysis (pH 9)9 hours waterquality.gov.au
Photolysis (in water)4.3 hours nih.gov
Photodegradation (in pure water)28 minutes nih.gov
Photodegradation (with humic/fulvic acids)22 minutes nih.gov

Soil Persistence and Influence of Soil Properties on Dissipation Rates

The persistence of iprodione and thiram in soil is a critical factor in determining their potential environmental impact. The rate at which these fungicides dissipate is influenced by a complex interplay of soil properties, including texture, organic matter content, pH, and microbial activity.

Iprodione:

Iprodione generally exhibits moderate persistence in the soil environment, with reported dissipation half-lives (DT50) that can extend up to four months depending on environmental conditions. epa.gov The degradation of iprodione in soil is significantly affected by pH. It is more persistent in acidic soils, while its degradation accelerates in neutral to alkaline conditions. epa.gov For instance, the hydrolysis half-life of iprodione is approximately 131 days at a pH of 5, but decreases to 4.7 days at a pH of 7 and to a mere 27 minutes at a pH of 9. epa.gov

Soil temperature and microbial activity also play crucial roles in the dissipation of iprodione. epa.gov Studies have shown that the degradation rate of iprodione is slower in sterile soil compared to non-sterile soil, indicating the importance of microbial breakdown. epa.gov The dissipation of iprodione has been observed to be faster at higher temperatures. epa.gov However, the addition of organic matter, such as vermicompost, has been found in some studies to decrease the breakdown of iprodione in both agricultural and grassland soils. regulations.gov

Interactive Data Table: Dissipation Half-Life (DT50) of Iprodione in Soil

Soil Type pH Temperature (°C) Half-Life (Days) Reference
Sandy Loam - 25 14-30 bayer.us
Da-Hu Sandy Loam - 15 Slower degradation epa.gov
Kuan-Shi Loam - 30 Faster degradation epa.gov
Aerobic Soil - - 30-300 epa.gov

Thiram:

Thiram is characterized by low to moderate persistence in the soil environment. oregonstate.edu Its soil half-life is reported to be around 15 days, though this can vary significantly based on soil characteristics. oregonstate.edu Thiram is nearly immobile in clay soils or soils with high organic matter content, which limits its potential to leach into groundwater. oregonstate.edu

The dissipation of thiram is more rapid in acidic soils and those rich in organic matter. oregonstate.edu For example, in a humus sandy soil, thiram decomposed within 4 to 5 weeks at a pH of 3.5, whereas it took 14 to 15 weeks at a pH of 7.0. oregonstate.edu The presence of organic matter generally enhances the degradation of thiram by stimulating microbial activity. oregonstate.edu In one study, thiram persisted for over two months in sandy soils but disappeared within a week from a compost soil. oregonstate.edu

Interactive Data Table: Dissipation Half-Life (DT50) of Thiram in Soil

Soil Type pH Organic Matter Half-Life (Days) Reference
Sandy Loam 6.7 2.4% ~2 apsnet.org
Clay Loam - High Rapid degradation nih.gov
Sandy Soil - Low > 60 oregonstate.edu
Compost Soil - High < 7 oregonstate.edu
Humus Sandy Soil 3.5 - 28-35 oregonstate.edu
Humus Sandy Soil 7.0 - 98-105 oregonstate.edu

Major Environmental Metabolites and Their Characteristics

As iprodione and thiram degrade in the soil, they are transformed into various metabolites, some of which may also have environmental significance.

Iprodione Metabolites:

A primary and persistent metabolite of iprodione is 3,5-dichloroaniline (3,5-DCA) . epa.gov The degradation of iprodione to 3,5-DCA is a key process mediated by soil microorganisms. nih.gov Other significant metabolites that have been identified include:

RP-30228 (1-(3,5-dichlorophenyl)carbamoyl-3-isopropyl-hydantoin): This is a major degradate observed under certain conditions. epa.gov While iprodione degradation itself may not be primarily microbial, the dissipation of RP-30228 appears to be microbially mediated. epa.gov

RP-32490 (1-(3,5-dichlorophenyl)-3-carbamoyl hydantoin) nih.gov

RP-35606 (3-(isopropylcarbamoyl)-5-(3,5-dichlorophenyl)hydantoic acid) epa.gov

N-(3,5-dichlorophenyl)-2,4-dioxoimidazolidine and (3,5-dichlorophenylurea) acetic acid : These are intermediates in the microbial degradation pathway leading to 3,5-DCA. nih.gov

Thiram Metabolites:

The degradation of thiram in the soil results in the formation of several metabolites. The major identified metabolites include:

Copper dimethyldithiocarbamate : This is a significant metabolite of thiram in the soil. oregonstate.edu

Dithiocarbamate oregonstate.edu

Dimethylamine oregonstate.edu

Carbon disulfide (CS2) : This volatile compound is a product of thiram degradation. oregonstate.eduresearchgate.net

Dimethylcarbamoperoxothioic acid : This has been identified as a major product in some soil metabolism studies. apsnet.org

Comparative Environmental Dynamics of Mixture Components

While iprodione and thiram are often used in combination as a fungicide mixture, there is limited specific research available on the environmental fate and dynamics of the combined product in the soil. greenbook.net However, a comparative analysis of their individual properties can provide insights into their likely behavior when co-applied.

Persistence and Mobility:

Based on their individual characteristics, thiram is expected to be less persistent and less mobile in the soil compared to iprodione. Thiram's shorter half-life and strong adsorption to soil particles, particularly in soils with high clay and organic matter content, suggest it is less likely to leach into groundwater. oregonstate.edu Iprodione, being moderately persistent and more mobile, has a higher potential for movement within the soil profile. epa.gov

Influence of Soil Properties:

Both fungicides are influenced by soil pH and organic matter, but in different ways. Iprodione's persistence is greater in acidic soils, while thiram degrades more rapidly under acidic conditions. epa.govoregonstate.edu Conversely, increased organic matter content tends to enhance the degradation of thiram but has been shown in some cases to decrease the breakdown of iprodione. regulations.govoregonstate.edu

Potential Interactions:

Ecotoxicological Implications of the Iprodione Thiram Mixture Components on Non Target Organisms

Aquatic Ecotoxicology

Both iprodione (B1672158) and thiram (B1682883) have been shown to be toxic to a range of aquatic life, including fish, invertebrates, and algae.

Toxicity to Fish Species (e.g., rainbow trout, bluegill sunfish)

Iprodione is classified as moderately toxic to freshwater and marine fish. epa.gov Laboratory studies have determined the 96-hour lethal concentration (LC50) — the concentration required to kill 50% of a test population — for several species. For rainbow trout (Oncorhynchus mykiss), the 96-hour LC50 is reported as 6.7 mg/L. orst.eduepa.gov Bluegill sunfish (Lepomis macrochirus) are more sensitive, with a 96-hour LC50 of 2.25 mg/L. orst.eduepa.gov

Thiram is considered highly toxic to fish. orst.edu The 96-hour LC50 for rainbow trout has been reported at 0.13 mg/L and 0.171 mg/L in different studies. orst.edumdpi.com For bluegill sunfish, the 96-hour LC50 is 0.23 mg/L. orst.edu Other research has found a 96-hour LC50 of 280 µg/L (0.28 mg/L) for bluegill sunfish. epa.gov Chronic exposure to thiram has also demonstrated adverse effects, with a 60-day No-Observable-Effect-Concentration (NOEC) for mortality in rainbow trout at 0.56 µg/L. waterquality.gov.au

Table 1: Acute Toxicity of Iprodione and Thiram to Fish Species

Compound Species Exposure Duration LC50 Value Reference
Iprodione Rainbow Trout (Oncorhynchus mykiss) 96 hours 6.7 mg/L orst.eduepa.gov
Iprodione Bluegill Sunfish (Lepomis macrochirus) 96 hours 2.25 mg/L orst.eduepa.gov
Thiram Rainbow Trout (Oncorhynchus mykiss) 96 hours 0.13 mg/L orst.edu
Thiram Bluegill Sunfish (Lepomis macrochirus) 96 hours 0.23 mg/L orst.edu

Impact on Aquatic Invertebrates (e.g., Daphnia, oysters, shrimp)

Aquatic invertebrates are particularly sensitive to these fungicides.

Iprodione is categorized as moderately to highly toxic to estuarine and marine invertebrates. epa.gov For the water flea (Daphnia magna), a key indicator species, the 48-hour median effective concentration (EC50), which causes immobilization in 50% of the population, has been measured at 0.36 mg/L, classifying it as highly toxic to this species. epa.gov

Thiram is also toxic to aquatic invertebrates, oysters, and shrimp. epa.gov The 48-hour EC50 for Daphnia magna is reported to be between 0.139 mg/L and 0.21 mg/L. mdpi.comstudiauniversitatis.ro Studies have shown that the EC50 value decreases with longer exposure, falling from 0.35 mg/L after 24 hours to 0.19 mg/L after 48 hours. researchgate.net Chronic toxicity studies on Daphnia magna established a 21-day NOEC for reproduction at 5.6 µg/L. waterquality.gov.au

Table 2: Acute Toxicity of Iprodione and Thiram to Aquatic Invertebrates

Compound Species Exposure Duration EC50/LC50 Value Reference
Iprodione Daphnia magna (Water Flea) 48 hours 0.36 mg/L (EC50) epa.gov
Thiram Daphnia magna (Water Flea) 48 hours 0.139 mg/L (EC50) mdpi.com

Effects on Algal Growth and Photosynthetic Efficiency

Iprodione poses a high acute risk to nonvascular aquatic plants, particularly in runoff from turf and rice applications. epa.gov

Thiram has been shown to inhibit algal growth. For three species of freshwater algae, the 72 to 96-hour EC50 values ranged from 1000 to 5500 µg/L (1.0 to 5.5 mg/L). waterquality.gov.au A 5-day NOEC for growth was reported at 250 µg/L (0.25 mg/L). waterquality.gov.au

Terrestrial Ecotoxicology

The components of the iprodione-thiram mixture also present risks to terrestrial wildlife, including birds and mammals.

Avian Reproductive and Survival Effects

Iprodione is considered practically nontoxic to slightly toxic to birds on an acute basis. epa.gov The acute oral lethal dose (LD50) for bobwhite quail (Colinus virginianus) is 930 mg/kg. orst.edu Chronic effects have been observed, with a NOEC of 300 ppm established for birds, based on decreased body weight in hatchlings. epa.gov

Thiram is generally considered practically nontoxic to birds. orst.edu The acute oral LD50 for the mallard duck (Anas platyrhynchos) is greater than 2800 mg/kg, while for the ring-necked pheasant (Phasianus colchicus), it is 673 mg/kg. epa.gov However, thiram can have significant reproductive effects. Dietary administration at levels of 100-500 ppm has been shown to inhibit egg-laying in chickens, quail, and partridges. mdpi.com Studies on red-legged partridges (Alectoris rufa) found that exposure to thiram-treated seeds delayed egg laying, reduced clutch size, and affected eggshell thickness. nih.govconsensus.app It can also disrupt the reproductive cycle in pigeons. researchgate.net

Table 3: Acute Toxicity of Iprodione and Thiram to Avian Species

Compound Species LD50 Value Reference
Iprodione Bobwhite Quail (Colinus virginianus) 930 mg/kg orst.edu
Thiram Mallard Duck (Anas platyrhynchos) >2800 mg/kg epa.gov
Thiram Ring-necked Pheasant (Phasianus colchicus) 673 mg/kg epa.gov

Mammalian Ecological Exposures and Chronic Impacts

Iprodione is practically nontoxic to small mammals on an acute basis. epa.gov The oral LD50 in rats is 3500 mg/kg and over 2500 mg/kg via dermal exposure. orst.edu Chronic toxicity studies in rats established a No Observable Effect Level (NOEL) of 6.1 mg/kg/day, based on histopathological lesions in the male reproductive system. epa.gov A chronic NOEC of 500 ppm has been established for small mammals, based on decreased fetal weight. epa.gov

Thiram exhibits low to moderate acute toxicity to mammals via oral and dermal routes. epa.gov The oral LD50 in rats ranges from 620 to over 1900 mg/kg, and the dermal LD50 is greater than 1000 mg/kg in rabbits. ppqs.gov.in Chronic exposure to thiram can pose risks to mammals. epa.gov It is known to be a neurotoxicant, and developmental effects, including severe fetal malformations, have been observed in laboratory animals. epa.gov

Soil Invertebrate Responses (e.g., earthworms)

The widespread use of fungicides can negatively impact the biodiversity of soil invertebrates, particularly earthworms, which are crucial for maintaining soil health and structure. ijsra.netresearchgate.netijsra.net Research indicates that pesticides can lead to reduced growth, impaired reproduction, and changes in enzymatic activity in these non-target organisms. ijsra.netresearchgate.netijsra.net

Thiram: Studies have demonstrated the toxicity of thiram to earthworms. In an acute toxicity test, the median lethal concentration (LC50) of a commercial fungicide containing 80% thiram for the earthworm species Eisenia fetida was determined to be 12.636 mg/L in a solution exposure over 48 hours and 140.138 mg/kg in artificial soil over 14 days. researchgate.netresearchgate.net Exposure to this thiram-based fungicide was also observed to cause abnormal behaviors in Eisenia fetida, such as increased movement rates. researchgate.netresearchgate.net The persistence of thiram in soil can vary from several weeks depending on environmental factors like temperature, pH, and soil organic content. researchgate.netresearchgate.net Fungicides as a class have been shown to cause pronounced and persistent negative effects on earthworm (Lumbricidae) and potworm (Enchytraeidae) populations in terrestrial model ecosystem and field studies. southampton.ac.uk Specifically for thiram, it was found that it did not negatively affect potworm feeding behavior. frontiersin.org

Iprodione: Information regarding the specific effects of iprodione on earthworms is less detailed in the reviewed literature. However, one study noted that at the highest recommended label concentration, iprodione did not have a statistically significant effect on the survival or infectivity of the nematode Steinernema feltiae under the tested conditions. epa.gov

Mixtures: Research on a fungicide mixture containing carboxin and thiram revealed significant mortality in collembolans (Folsomia candida). researchgate.net This suggests that fungicide mixtures can have a detrimental impact on soil microarthropods, which play a vital role in decomposition and nutrient cycling. researchgate.net

Non-Target Arthropod Interactions, including Pollinators (e.g., bees)

The impact of fungicides on non-target arthropods, especially vital pollinators like honeybees (Apis mellifera), is a significant area of ecotoxicological research. Findings on the effects of iprodione and thiram components can vary depending on the study parameters.

Conversely, other research indicates that iprodione can have cytotoxic effects on the midgut cells of adult Apis mellifera workers. nih.govresearchgate.net Laboratory studies where bees were fed iprodione showed signs of apoptosis (programmed cell death), such as cytoplasmic vacuolization and nuclear fragmentation, as well as evidence of autophagy and necrosis in midgut cells. nih.gov The proposed mechanism is that iprodione inhibits the synthesis of glutathione, leading to an increase in reactive oxygen species, which can induce various forms of cell death. nih.govresearchgate.net

Thiram: Thiram has been shown to have a negative impact on honeybee survival. In a laboratory setting, bees fed a syrup containing Thiram Granuflo 80WG experienced a daily mortality rate of 3.23%. pjoes.com

Fungicide Interactions: There is growing evidence that some fungicides can interact with insecticides, increasing their toxicity to bees. nih.gov Fungicides that inhibit the sterol biosynthesis pathway can significantly heighten the toxicity of neonicotinoids and pyrethroids. nih.gov While fungicides are often considered less harmful to bees than insecticides in short-term tests, sublethal effects and the impact of chemical mixtures are critical considerations for pollinator health. nih.govresearchgate.net Some respiration-inhibiting fungicides, including iprodione, have been identified as compounds of potential concern due to their presence at high concentrations in bees and bee products and their potential for interactive effects. nih.gov

Phytotoxicity to Non-Target Terrestrial Plants

While fungicides are designed to protect plants from pathogens, their components can have unintended phytotoxic effects on non-target plant species. Pesticides, in general, can inhibit germination, suppress growth, and impair photosynthesis in plants not targeted for treatment. nih.gov Herbicide residues, for example, can persist in soils at phytotoxic concentrations and cause injury to subsequent crops, leading to symptoms like stunted leaves, chlorosis, and necrosis. researchgate.net

Iprodione: Research on the phytotoxicity of iprodione suggests it has a low potential for damaging non-target plants. One report indicated that iprodione, used either alone or in combination with several other fungicides, was not toxic to plants. orst.edu Furthermore, product labels for fungicides containing iprodione list numerous ornamental plant species that have been tested and found to be tolerant to its application. greenbook.net These include species such as Ageratum, Azalea, Boxwood, Carnation, and Rose. greenbook.net

Thiram: Studies on thiram have investigated its persistence on agricultural crops. Following application to tomato and radish plants, the decay of thiram was found to be slower on the plants compared to its degradation in water and soil. researchgate.net Research has also been conducted to evaluate the toxic effects of a thiram-based fungicide on the common onion, Allium cepa, which is considered an efficient bio-indicator for toxicity testing due to its rapid root growth. researchgate.netresearchgate.net The median effective concentration (EC50) for the fungicide on Allium cepa was determined to be 22.548 mg/L, indicating potential toxicity to non-target plants. researchgate.netresearchgate.net

Biodegradation and Biotransformation Pathways of Iprodione and Thiram

Microbial Degradation of Iprodione (B1672158)

Microbial degradation is a primary mechanism for the dissipation of the fungicide iprodione in the environment. cdnsciencepub.comnih.gov This process relies on the metabolic activities of various soil microorganisms that can utilize iprodione as a source of carbon and energy.

Several bacterial strains with the ability to degrade iprodione have been successfully isolated from soils with a history of iprodione application. nih.govoup.com The enrichment culture technique is a common method for isolating such bacteria. cdnsciencepub.com

Among the identified iprodione-degrading bacteria are species from the genera Arthrobacter, Pseudomonas, Microbacterium, and Azospirillum. cdnsciencepub.comnih.govoup.comnih.gov For instance, a bacterial strain identified as Arthrobacter sp. (strain MA6) was isolated from a soil that exhibited rapid iprodione degradation. nih.gov Similarly, strains of Pseudomonas fluorescens and Pseudomonas sp. have been isolated and shown to utilize iprodione as a sole source of carbon and nitrogen. oup.com

A study also led to the isolation of Microbacterium sp. strain CQH-1, which can use both iprodione and its metabolite, 3,5-dichloroaniline (B42879), as its only source of carbon and energy for growth. cdnsciencepub.comnih.gov This strain demonstrated the ability to completely degrade 100 mg/L of iprodione within 96 hours at 30°C. cdnsciencepub.comnih.gov More recently, a novel strain, Azospirillum sp. A1-3, was isolated from greenhouse soil and was found to degrade over 50% of an initial iprodione concentration within 108 hours at 25°C. nih.gov

Table 1: Examples of Iprodione-Degrading Microbial Strains and their Degradation Efficiency

Microbial Strain Degradation Condition Degradation Efficiency Reference
Arthrobacter sp. MA6 30 mmol·L−1 iprodione, sterile mineral medium (pH 6.5) Degraded to approx. 4 mmol·L−1 in 7 days cdnsciencepub.com
Pseudomonas fluorescens, Pseudomonas sp., and Pseudomonas paucimobilis Approx. 80 µmol·L−1 iprodione Degraded after 180 hours cdnsciencepub.com
Microbacterium sp. CQH-1 100 mg·L−1 iprodione, pH 7.0, 30 °C Complete degradation within 96 hours cdnsciencepub.comnih.gov
Azospirillum sp. A1-3 27.96 mg/L iprodione, 25°C 50.80% reduction within 108 hours nih.gov
Achromobacter sp. C1 50 mg L−1 iprodione Half-life of 9.1 hours nih.gov

The biodegradation of iprodione proceeds through a series of metabolic steps, leading to the formation of several intermediate compounds and ultimately, in some cases, mineralization. A key metabolite in this pathway is 3,5-dichloroaniline (3,5-DCA). nih.gov

The initial step in the microbial degradation of iprodione often involves its transformation into N-(3,5-dichlorophenyl)-2,4-dioxoimidazolidine. nih.govoup.comnih.gov This intermediate is then further metabolized. For example, Arthrobacter sp. strain MA6 transforms iprodione into two main metabolites: 3,5-dichlorophenylcarboximide and (3,5-dichlorophenylurea) acetic acid, which results from the cleavage of the former product's ring structure. nih.gov

The degradation pathway can be summarized as follows:

Iprodione is first transformed to N-(3,5-dichlorophenyl)-2,4-dioxoimidazolidine . nih.govoup.com

This compound is then converted to 3,5-dichlorophenylurea acetic acid . nih.govoup.com

The hydrolysis of 3,5-dichlorophenylurea acetic acid can then lead to the production of 3,5-dichloroaniline (3,5-DCA) . oup.com

It is noteworthy that some bacterial strains, such as Azospirillum sp. A1-3, can carry out the initial steps of degradation but are unable to break down (3,5-dichlorophenylurea) acetic acid into 3,5-DCA. nih.gov In contrast, a combination of different bacterial strains, such as Pseudomonas paucimobilis with an iprodione-degrading Pseudomonas species, can facilitate the transformation of iprodione all the way to 3,5-DCA. oup.com The metabolite 3,5-DCA is considered to be more toxic than the parent iprodione compound. nih.gov

The rate of iprodione biodegradation in the soil is influenced by several environmental factors, including pH, temperature, and the availability of other nutrients.

pH: The persistence of iprodione is significantly affected by pH. It is most persistent in acidic environments, with a half-life of around 130 days at a pH of 5 in aquatic systems. epa.gov As the pH becomes neutral to alkaline, the rate of degradation increases substantially, with the half-life dropping to 4.7 days at a pH of 7 and to just 27 minutes at a pH of 9. epa.gov While iprodione is susceptible to hydrolysis at alkaline pH, the biotic degradation by strains like Microbacterium sp. CQH-1 reaches its maximum rate at a neutral pH of 7.0. scholaris.ca

Temperature: Temperature also plays a crucial role. Studies have shown that the degradation of iprodione is faster at higher temperatures. nih.gov For example, the soil bacterial community responds more rapidly to the presence of iprodione at 30°C compared to 15°C. nih.gov

Nutrient Availability: The presence of alternative carbon or nitrogen sources can influence the degradation rate, although the effect varies between different microbial strains. For Arthrobacter sp. strain MA6 and a Pseudomonas strain, the degradation rate of iprodione was similar regardless of the presence of an alternative nitrogen or carbon source. oup.com However, for another Pseudomonas strain, the addition of glucose or ammonium sulfate increased the degradation rate. oup.com

Degradation of Thiram (B1682883) in Biological Systems

Thiram, a dithiocarbamate (B8719985) fungicide, undergoes degradation in biological systems through both microbial and enzymatic processes.

In soil, the degradation of thiram is primarily attributed to microbial activity. researchgate.net Studies have demonstrated that thiram persists longer in sterilized soil compared to unsterilized soil, indicating the significant role of microorganisms in its breakdown. iaea.org Soil microorganisms can degrade thiram over a period of two to eight weeks, depending on the initial concentration. researchgate.net The half-life of thiram in soil has been reported to be around 10 days at a pH of 7.8 and room temperature. researchgate.net

Enzymatic transformation is another key mechanism for thiram degradation. For instance, a glutathione S-transferase from Carica papaya (papaya) has been shown to degrade thiram. researchgate.net This enzymatic degradation involves the rupture of the disulfide bond in the thiram molecule. researchgate.net

The degradation of thiram in biological systems leads to the formation of several breakdown products. One of the primary degradation products is dimethyl dithiocarbamate . researchgate.net This compound can be further converted into carbon disulfide and dimethylamine . researchgate.netiaea.orgresearchgate.net The formation of these products suggests that the degradation process involves the cleavage of the disulfide bond. researchgate.net In soil, copper dimethyldithiocarbamate has also been identified as a major metabolite of thiram. researchgate.net The degradation pathways of thiram can be complex, involving processes such as hydrolysis, oxidation, N-dealkylation, and cyclization. researchgate.net

Interactions with Microbial Communities and Ecosystem Function

Iprodione's Influence on Soil Microbial Community Structure and Diversity

Iprodione (B1672158) can induce notable shifts in the composition and activity of soil microbial communities. The extent of these changes is often dependent on environmental factors such as temperature and the concentration of the fungicide applied. nih.gov Studies have shown that soil bacterial communities can be altered following treatment with iprodione, though they may recover rapidly at lower temperatures and concentrations. nih.gov However, at higher concentrations, the recovery of the bacterial community to its original state is slower. nih.gov Repeated applications of iprodione have been found to significantly alter the composition of both soil bacterial and fungal communities. nih.govoup.com

Research indicates that iprodione can have a discernible impact on the biomass of soil microorganisms. Specifically, its application has been shown to reduce soil fungal biomass. researchgate.net While some studies have observed an increase in the total amount of soil bacterial communities under certain conditions, such as higher temperatures and concentrations, this does not always signify a return to the original community structure. nih.gov For instance, one study noted that while the amount of soil bacterial communities increased quickly at 30°C with 50 µg/g of iprodione, they did not revert to their original state after 23 days of incubation. nih.gov

Table 1: Effects of Iprodione on Soil Microbial Parameters This table is interactive. You can sort the columns by clicking on the headers.

Parameter Observed Effect Reference
Bacterial Community Structure Altered, with recovery dependent on temperature and concentration. nih.govnih.gov
Fungal Biomass Reduced. researchgate.net
Microbial Activity (FDA) Decreased. researchgate.net
Soil Enzyme Activities Decreased (β-glucosidase, urease, phosphatase). researchgate.net
Bacterial Abundance Decreased. researchgate.net

Thiram's Modulation of Microbial Ecosystems

Thiram (B1682883) has been shown to modulate microbial ecosystems in various environments, including host-associated microbiomes and soil. Its effects can be significant, leading to changes in microbial diversity and composition.

Studies on the impact of thiram on host-associated microbiomes have revealed significant alterations, particularly within the gut microbiota of animals like chickens. nih.govnih.gov Exposure to thiram has been linked to a notable decline in the alpha diversity of the gut microbiota, which is a measure of microbial richness within a sample. nih.govnih.gov This is accompanied by significant shifts in the taxonomic composition of the microbial community. nih.govnih.gov For example, research has shown that thiram exposure can lead to a significant reduction in the levels of several bacterial genera, while increasing the levels of others. nih.govnih.gov In some cases, certain bacterial genera were no longer observable in thiram-treated subjects. nih.govnih.gov Interestingly, low doses of thiram have been found to induce more pronounced changes in the gut fungal community compared to the bacterial community in broilers. nih.gov

Table 2: Documented Changes in Chicken Gut Microbiota Following Thiram Exposure This table is interactive. You can sort the columns by clicking on the headers.

Microbial Group Change Observed Reference
Overall Alpha Diversity Significant decline. nih.govnih.gov
Bacterial Richness (Chao1 & ACE indices) Significantly decreased. nih.govfrontiersin.org
Fungal Diversity & Richness (ACE, Chao 1, Shannon, Simpson indices) Significantly enhanced (at low doses). nih.gov
Phylum Ascomycota (Fungi) Abundance significantly increased. nih.gov
Phylum Basidiomycota (Fungi) Level decreased. nih.gov
**Genus *Merdibacter*** Abundance notably reduced. nih.gov
**Genus *Paenibacillus*** Abundance notably reduced. nih.gov
**Genus *Myroides*** Relative level significantly increased. nih.gov

In soil ecosystems, thiram can also exert considerable influence on the microbial community. Soil fungi have been identified as the most affected group of microorganisms following the application of thiram. researchgate.net The fungicide has been shown to cause an initial decrease in fungal populations. researchgate.net Thiram also negatively affects the growth of certain bacteria and actinomycetes, although to a lesser extent than its impact on fungi. researchgate.net For instance, studies on the pea-rhizosphere have shown that seed treatment with thiram can lead to a lower bacterial concentration in the rhizospheric soil compared to untreated controls. arccjournals.com This suggests that thiram can influence the abundance of the soil's microflora. arccjournals.com

Ecological Ramifications of Altered Microbial Communities

Changes in the structure and function of microbial communities due to fungicides like iprodione and thiram can have significant ecological ramifications. Soil microbes are fundamental drivers of nutrient cycling, and any disruption to their communities can alter these essential processes. nih.govnih.gov For example, alterations in microbial populations involved in the nitrogen cycle can raise concerns about long-term soil fertility and nitrogen availability. peercommunityin.org

Mechanisms and Dynamics of Fungicide Resistance to Iprodione and Thiram

Thiram (B1682883) Resistance Profile

Thiram belongs to the dithiocarbamate (B8719985) class of fungicides and is characterized as a multi-site inhibitor researchgate.netherts.ac.uk. Unlike single-site inhibitors that target a specific enzyme or protein, multi-site fungicides act on multiple metabolic pathways within the fungal cell nih.govresearchgate.net. Thiram's mode of action involves the inhibition of various enzymes by reacting with thiol groups, which disrupts spore germination and mycelial growth researchgate.netherts.ac.uk.

This multi-site activity is the primary reason for the low risk of resistance development associated with thiram researchgate.netregulations.gov. For a fungus to become resistant to a multi-site inhibitor, it would need to develop simultaneous mutations at multiple target sites, which is a rare and evolutionarily unfavorable event. Consequently, thiram is considered a valuable tool for fungicide resistance management programs, often used in mixtures or rotation with single-site fungicides to delay the development of resistance to the latter regulations.gov.

Historically, fungicides with multi-site action, such as sulfur and copper compounds, have been used for extended periods with very few documented cases of field resistance researchgate.netapsnet.org. The introduction of single-site inhibitor fungicides in the 1960s and 1970s led to a rapid increase in the incidence of resistance to those specific chemical classes apsnet.org.

In contrast, the development of resistance to multi-site fungicides like thiram in field populations has been exceptionally rare researchgate.net. While some laboratory studies may induce reduced sensitivity under high selection pressure, these findings have generally not translated to widespread control failures in agricultural settings. The historical durability of thiram and other multi-site inhibitors highlights their importance as a sustainable component of integrated disease management strategies aimed at mitigating the evolution of fungicide resistance.

Strategies for Resistance Management within Iprodione-Thiram Mixture Applications

The escalating challenge of fungicide resistance necessitates strategic approaches to preserve the efficacy of existing fungicidal compounds. For mixtures of iprodione (B1672158), a dicarboximide fungicide with a site-specific mode of action, and thiram, a dithiocarbamate with multi-site activity, effective resistance management is crucial for their sustained use in controlling a spectrum of fungal pathogens. The following sections delve into the principles underpinning the use of fungicide mixtures and rotation to delay resistance and the methodologies available for monitoring resistance in target pathogen populations.

Principles of Fungicide Mixture and Rotation for Resistance Delay

The primary strategies to mitigate the development of fungicide resistance revolve around reducing the selection pressure exerted on a pathogen population. This is achieved by minimizing the repeated and exclusive use of fungicides with the same single-site mode of action researchgate.net. The combination of iprodione and thiram in a mixture is a deliberate strategy that leverages their distinct modes of action to combat the emergence of resistant fungal strains.

Iprodione, like other dicarboximide fungicides, has a specific target site within the fungal cell, making it susceptible to resistance development through single-gene mutations pestgenie.com.auregulations.gov. Continuous application of a single-site fungicide like iprodione can rapidly select for and lead to the dominance of resistant individuals within a fungal population researchgate.net.

In contrast, thiram is a multi-site fungicide, belonging to FRAC Group M3 pestgenie.com.au. Multi-site fungicides act on several different metabolic pathways within the fungal cell pestgenie.com.auregulations.gov. This multi-pronged attack makes it exceedingly difficult for a fungus to develop resistance, as it would require simultaneous mutations at multiple target sites pestgenie.com.auregulations.gov. Consequently, there have been no reported cases of field resistance to multi-site fungicides like thiram fitosanitariosostenible.com.

The principles guiding the use of the iprodione-thiram mixture for resistance management are:

Complementary Modes of Action: The mixture combines a high-risk, single-site fungicide (iprodione) with a low-risk, multi-site fungicide (thiram) fitosanitariosostenible.com. This strategy ensures that if a pathogen develops resistance to iprodione, it will likely still be controlled by thiram nih.govbarmac.com.au.

Broad-Spectrum Control: The combination of these two fungicides can provide a broader spectrum of disease control than either component alone.

Fungicide Rotation is another cornerstone of resistance management. This strategy involves alternating applications of fungicides with different FRAC (Fungicide Resistance Action Committee) group codes nih.gov. A sound rotational program would avoid consecutive applications of iprodione or other Group 2 fungicides. Instead, it would incorporate fungicides from different chemical groups, including multi-site fungicides applied alone, to break the selection cycle for resistance to any single mode of action.

Research has shown that mixtures of fungicides can have synergistic effects, where the combined efficacy is greater than the sum of the individual components. For instance, a study on Sclerotinia sclerotiorum demonstrated synergistic inhibition of mycelial growth with a mixture of azoxystrobin and thiram researchgate.net. While this study did not involve iprodione, it highlights the potential for enhanced control and resistance management through fungicide mixtures.

Monitoring Methodologies for Fungicide Resistance in Target Pathogen Populations

Effective resistance management is reliant on the ability to detect and monitor the frequency of resistant individuals within a pathogen population. Various methodologies are employed for this purpose, with the choice of method often depending on the specific fungicide and pathogen.

Monitoring for Iprodione Resistance:

Resistance to iprodione has been documented in several fungal pathogens, notably Botrytis cinerea, the causal agent of gray mold. Consequently, established methods for monitoring iprodione resistance are available.

Bioassays: These are culture-based methods that assess the sensitivity of fungal isolates to the fungicide in vitro.

Mycelial Growth Assays: This technique involves growing fungal isolates on a nutrient medium (e.g., potato dextrose agar) amended with different concentrations of iprodione. The effective concentration that inhibits 50% of mycelial growth (EC50) is a common metric used to quantify the level of resistance apsnet.orgfrontiersin.org. A significant increase in the EC50 value compared to a sensitive baseline population indicates a shift towards resistance. Discriminatory doses can also be used to quickly categorize isolates as sensitive or resistant frontiersin.orgfrontiersin.org.

Conidial Germination Assays: This method assesses the effect of the fungicide on spore germination. Conidia are placed on a medium containing various concentrations of iprodione, and the percentage of germination is determined after a set incubation period. This method can distinguish between sensitive isolates and those with varying levels of resistance fitosanitariosostenible.comnih.gov.

Molecular Methods: These techniques detect the genetic basis of resistance, which for iprodione in Botrytis cinerea is often associated with mutations in the bos1 gene, which encodes a histidine kinase involved in osmotic signal transduction fitosanitariosostenible.comnih.gov.

Gene Sequencing: Direct sequencing of the bos1 gene allows for the identification of specific point mutations that confer resistance. Different mutations have been linked to varying levels of resistance (low, moderate, and high) fitosanitariosostenible.comapsnet.orgnih.gov.

The following table summarizes mutations in the bos1 gene of Botrytis cinerea associated with different levels of iprodione resistance.

Resistance LevelAssociated Mutations in bos1 GeneReference
Low Resistance (LR)I365S or I365N fitosanitariosostenible.comnih.gov
Moderate Resistance (MR)Q369P and N373S fitosanitariosostenible.comnih.gov

Monitoring for Thiram Resistance:

A significant body of evidence suggests a complete lack of development of resistance to thiram in fungal pathogen populations regulations.gov. Thiram's multi-site mode of action is considered to be at a low risk for the development of resistance pestgenie.com.aubarmac.com.au. This inherent characteristic of thiram is a primary reason for its inclusion in fungicide mixtures for resistance management.

Due to the absence of reported field resistance, specific monitoring methodologies for thiram resistance in target pathogen populations like Botrytis cinerea and Sclerotinia sclerotiorum are not routinely established or widely documented in the same way as for single-site fungicides. The focus of resistance monitoring in an iprodione-thiram mixture would, therefore, be almost exclusively on the iprodione component.

However, should there be a suspicion of reduced sensitivity to thiram, standard bioassay techniques could be adapted.

In Vitro Sensitivity Testing: Mycelial growth or spore germination assays on thiram-amended media could be used to establish baseline sensitivity (EC50 values) for a given pathogen population. A significant and consistent shift in these baseline values over time could indicate the development of reduced sensitivity. For example, one study investigated the cross-resistance of Botrytis cinerea to several multi-site fungicides, including thiram, by determining the EC50 values for mycelial growth and spore germination scielo.org.mx.

The following table outlines a hypothetical framework for monitoring sensitivity to thiram based on established bioassay principles.

Monitoring MethodPrincipleEndpoint Measurement
Mycelial Growth AssayFungal isolates are grown on nutrient agar amended with a range of thiram concentrations.The concentration of thiram that inhibits mycelial growth by 50% (EC50 value) is calculated.
Spore Germination AssayFungal spores are incubated in a solution or on a medium containing various concentrations of thiram.The percentage of germinated spores is determined after a specific time, and the concentration that inhibits 50% of germination (EC50 value) is calculated.

It is important to note that while these methods are theoretically applicable, the current understanding is that the risk of thiram resistance is extremely low, making routine monitoring largely unnecessary. The primary role of thiram in the mixture is to provide stable, broad-spectrum disease control and to protect the single-site activity of iprodione from the rapid selection of resistant fungal strains.

Synergistic and Antagonistic Interactions Within the Iprodione Thiram Mixture

Efficacy Enhancement Against Plant Pathogens

The mixture of iprodione (B1672158) and thiram (B1682883) has been evaluated for its combined fungicidal action, demonstrating the potential for enhanced efficacy against specific plant pathogens. This enhancement is a result of the complementary modes of action of the two fungicides. Iprodione is a dicarboximide fungicide that inhibits spore germination and mycelial growth, while thiram is a dithiocarbamate (B8719985) that acts as a multi-site contact fungicide, disrupting fungal cell metabolism.

Laboratory (in vitro) and plant-based (in planta) studies are crucial for determining the nature of the interaction between fungicides. In vitro assessments often involve evaluating the inhibition of fungal growth on artificial media, while in planta assessments measure disease control on live plants.

A key study evaluated the specific fungitoxicity of iprodione alone and in mixtures with thiram and triticonazole (B1683677) against Drechslera teres, the causal agent of net blotch in barley. The results from this in vitro assessment showed that the mixture of iprodione and thiram was more effective at controlling the pathogen than some other commonly used fungicides. scielo.br The study highlighted that iprodione in combination with thiram demonstrated high efficacy in controlling D. teres in infected barley seeds. scielo.br

**Table 1: In Vitro Efficacy of Fungicide Treatments Against *Drechslera teres***

Fungicide TreatmentEfficacy in Controlling D. teres
Iprodione + ThiramMore Effective
Iprodione (alone)Effective
TebuconazoleLess Effective
FlutriafolLess Effective

The primary documented target for the enhanced efficacy of the iprodione-thiram mixture is Drechslera teres (also known as Pyrenophora teres), the fungus responsible for net blotch of barley, a significant disease in most barley-growing regions. scielo.brresearchgate.net Seed treatment with this mixture is a recommended measure to prevent the introduction and spread of the pathogen. scielo.br

Individually, the components have a broader spectrum of activity. Iprodione is effective against a range of pathogens including Botrytis, Sclerotinia, and Rhizoctonia. apsnet.org Thiram is a broad-spectrum contact fungicide used to control various seed-borne and soil-borne diseases, including damping-off and seedling blights caused by pathogens like Pythium and Rhizoctonia. apsnet.orgnih.gov This suggests that the mixture has potential utility against a wider complex of diseases, particularly in seed treatment applications.

Influence on Disease Control Efficacy and Crop Productivity

The ultimate measure of a fungicide mixture's effectiveness is its performance under field conditions, where it must control disease and contribute positively to crop yield. Field trials assessing the iprodione-thiram combination (often in conjunction with other fungicides like triticonazole) have demonstrated significant benefits in disease control and productivity.

In field studies on barley infected with Drechslera teres, seed treatments containing iprodione and other fungicides led to a significant reduction in the number of primary infection foci, as well as lower disease incidence and severity throughout the growing season. scielo.brresearchgate.net This improved disease control translated directly into enhanced crop productivity. Paired-plot trials comparing treated versus untreated seeds showed that fungicide application resulted in a significant increase in agronomic yield. scielo.br The significant differences between treated and untreated plots underscore the epidemiological importance of managing seed-borne inoculum. scielo.br

Table 2: Influence of Seed Treatment on Barley Disease and Yield

ParameterUntreated Control PlotIprodione Mixture Treated PlotOutcome
Primary Infection FociHigherSignificantly LowerEffective Disease Prevention
Disease Incidence & SeverityHigherSignificantly LowerEffective Disease Control
Agronomic YieldLowerSignificantly HigherImproved Crop Productivity

Methodological Approaches for Characterizing Synergism and Antagonism

To scientifically validate whether a fungicide mixture is synergistic, antagonistic, or simply additive, specific mathematical models and experimental designs are employed. Biological evidence alone is insufficient; the observed efficacy of a mixture must be compared to a calculated expected efficacy. apsnet.org

The most widely used approach is Colby's method (also known as Abbott's formula). apsnet.orgnewprairiepress.org This method is particularly suitable for mixtures whose components have different modes of action. apsnet.org The expected effect (E) is calculated based on the percent inhibition observed for each fungicide (X and Y) when applied alone:

E = X + Y - (XY / 100)

If the observed effect of the mixture is greater than the calculated expected effect (E), the interaction is synergistic. newprairiepress.org If it is less, the interaction is antagonistic. If the observed and expected values are equal, the effect is additive. newprairiepress.org A Synergy Factor (SF) or Synergy Ratio (SR) can be calculated by dividing the observed effect by the expected effect. An SF value greater than 1 indicates synergism. nih.gov

Another approach is the Wadley method , which is typically applied when the components of the mixture have a similar mode of action and can be substituted for one another. apsnet.org This method is based on comparing the dose-response curves of the individual components and the mixture. It involves estimating the expected effective dose of a mixture required to achieve a certain level of control and comparing it to the actual dose observed in the experiment. apsnet.org Synergism is declared if the expected effective dose is greater than the observed dose. apsnet.org This method can be graphically represented using isobolograms. apsnet.org

Advanced Analytical Methodologies for Residue Quantification

Iprodione (B1672158) and Metabolite Analysis

The analysis of iprodione and its metabolites, such as the isomer RP 30228 and the metabolite RP 32490, typically relies on chromatographic techniques that offer high separation efficiency and sensitive detection.

Gas Chromatography with Electron Capture Detection (GC-ECD): Historically, Gas Chromatography (GC) coupled with an Electron Capture Detector (ECD) has been a common method for the analysis of halogenated pesticides like iprodione. oup.com The presence of chlorine atoms in the iprodione molecule makes it highly responsive to the ECD, providing excellent sensitivity. scielo.br This technique is effective for quantifying the parent compound; however, it can be susceptible to thermal degradation of the analyte in the injector or on the column, which may complicate quantification. semanticscholar.orgnih.gov

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection offers a robust alternative to GC, avoiding the issue of thermal degradation. bund.de Separation is typically achieved on a reversed-phase C18 column with an isocratic mobile phase, such as acetonitrile (B52724) and water. bund.delynxee.consulting Detection is commonly performed at wavelengths around 220-229 nm. lynxee.consultingacs.org While reliable, HPLC-UV may sometimes lack the sensitivity and selectivity required for complex matrices where interferences can occur, although it has been successfully used to determine iprodione in samples like human urine and surface water. lynxee.consultingacs.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The premier technique for modern residue analysis is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This method provides superior sensitivity and selectivity, allowing for the unambiguous identification and quantification of iprodione and its metabolites even at very low concentrations. nih.goveuropa.eu The analysis is often performed using electrospray ionization (ESI) in positive mode. nih.gov By monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, matrix interferences are minimized, leading to highly reliable results. mdpi.com LC-MS/MS is capable of simultaneously analyzing the parent iprodione and key metabolites like RP 30228 and RP 32596 in a single run. keikaventures.com

Table 1: Comparison of Chromatographic Techniques for Iprodione Analysis
TechniquePrincipleAdvantagesLimitationsTypical LOQ
GC-ECDSeparation of volatile compounds with sensitive detection of halogenated molecules. nih.govHigh sensitivity to iprodione. scielo.brPotential for thermal degradation; less specific than MS. semanticscholar.org0.01-0.05 mg/kg
HPLC-UVSeparation in liquid phase with detection based on UV absorbance. acs.orgAvoids thermal degradation; robust. lynxee.consultingLower sensitivity and selectivity in complex matrices. bund.de0.02-0.05 mg/kg lynxee.consultingacs.org
LC-MS/MSLiquid phase separation followed by mass-based detection of specific ion transitions. nih.govHighest sensitivity and selectivity; confirms identity. europa.euHigher equipment cost; potential for matrix effects. researchgate.net<0.01 mg/kg

Effective sample preparation is crucial to remove interfering components from the sample matrix and concentrate the analytes of interest before instrumental analysis. coresta.orgcabidigitallibrary.org

Liquid-Liquid Extraction (LLE): A conventional approach involves the extraction of residues from the sample using an organic solvent like acetonitrile or dichloromethane, followed by partitioning with a non-polar solvent such as hexane (B92381) to remove fats and oils. eurl-pesticides.eu

Solid-Phase Extraction (SPE): For cleaner extracts, Solid-Phase Extraction (SPE) is widely employed. After initial solvent extraction, the extract is passed through a cartridge containing a sorbent material (e.g., Florisil, C18). lynxee.consultingeurl-pesticides.eu The sorbent retains interfering substances while allowing the analytes to be eluted with a suitable solvent. This technique is effective for cleaning up extracts from complex matrices like soil and various food commodities. lynxee.consulting

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method has become the standard for multi-residue pesticide analysis in a wide range of food matrices. researchgate.net The protocol involves an initial extraction with acetonitrile in the presence of salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation. A subsequent clean-up step, known as dispersive SPE (d-SPE), uses a small amount of sorbent (e.g., PSA, C18) to remove interferences like fatty acids and pigments. nih.govthermofisher.com The QuEChERS approach is fast, uses minimal solvent, and provides high-quality results suitable for LC-MS/MS analysis. nih.gov

Thiram (B1682883) and Degradation Product Analysis

The analysis of thiram, a dithiocarbamate (B8719985), presents unique challenges due to its instability and the common practice of analyzing dithiocarbamates as a group.

The traditional and most common regulatory method for the determination of dithiocarbamates does not measure the parent compound directly. Instead, it relies on the acid hydrolysis of all dithiocarbamates present in a sample to evolve carbon disulfide (CS₂). nih.govencyclopedia.pub This CS₂ is then trapped and quantified. In the spectrophotometric method, the evolved CS₂ reacts with a copper salt (e.g., copper acetate) and an amine (e.g., diethanolamine) to form a yellow-colored complex. nih.govencyclopedia.pub The absorbance of this complex is measured, typically around 435 nm, and is proportional to the total dithiocarbamate content, which is expressed as mg of CS₂ per kg of sample. nih.govencyclopedia.pub

While this method is well-established, its primary drawback is its lack of specificity; it cannot distinguish between thiram and other dithiocarbamates like ziram (B1684391) or mancozeb. nih.gov Furthermore, some food commodities, particularly those from the Brassicaceae family, can naturally produce CS₂, leading to false-positive results. semanticscholar.org

To overcome the non-specificity of the CS₂ evolution method, modern approaches focus on the direct analysis of the intact thiram molecule using liquid chromatography.

HPLC-UV: Thiram can be quantified directly using HPLC with UV detection. keikaventures.com Samples are typically extracted with solvents such as acetonitrile or a mixture of ethyl acetate (B1210297) and cyclohexane. acs.orgnih.gov The chromatographic separation is performed on a suitable column, and detection is carried out at a wavelength where thiram exhibits strong absorbance (e.g., 270-280 nm). keikaventures.comresearchgate.net This approach provides specific quantification of thiram, avoiding interferences from other dithiocarbamates. acs.org However, thiram can be unstable during sample preparation, potentially leading to lower recoveries in certain matrices like tomatoes. acs.org

LC-MS/MS: As with iprodione, LC-MS/MS is the most advanced technique for the specific and sensitive determination of thiram and its degradation products. nih.govtandfonline.com This method allows for direct measurement of thiram, providing high confidence in its identification and quantification. Studies have identified several degradation products of thiram in various matrices using LC-MS/MS, demonstrating the technique's power in understanding the environmental fate of the fungicide. nih.govtandfonline.comresearchgate.net

Method Validation Parameters for Mixture Residue Analysis

For an analytical method to be considered reliable for regulatory purposes, it must undergo a thorough validation process to demonstrate its fitness for purpose. nih.gov For the simultaneous analysis of iprodione and thiram residues, key validation parameters are established according to internationally recognized guidelines, such as those provided by SANTE (Directorate-General for Health and Food Safety of the European Commission). bund.deeurl-pesticides.eulynxee.consulting

The essential performance parameters that must be evaluated include:

Specificity/Selectivity: The ability of the method to distinguish and quantify the target analytes (iprodione, thiram, and their relevant metabolites) from other components in the sample matrix. rroij.com This is typically demonstrated by analyzing blank matrix samples to ensure no interfering peaks are present at the retention times of the analytes.

Linearity and Working Range: The method must demonstrate a linear relationship between the detector response and the concentration of the analyte over a specified range. researchgate.net This is typically evaluated by constructing a calibration curve with at least five concentration levels.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision. researchgate.net For pesticide residue analysis, the LOQ is often set at the Maximum Residue Level (MRL) or lower.

Accuracy (Trueness and Precision):

Trueness is the closeness of the mean of a set of measurements to the true value, typically assessed through recovery studies. scielo.br For pesticide residue analysis, mean recoveries are generally expected to be within the 70-120% range. nih.gov

Precision refers to the closeness of agreement between replicate measurements. It is evaluated at two levels: repeatability (intra-day precision) and reproducibility (inter-day or inter-laboratory precision). scielo.brrroij.com It is expressed as the relative standard deviation (RSD), which should typically be ≤20%. nih.gov

Robustness: An evaluation of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature), providing an indication of its reliability during routine use. rfppl.co.in

Table 2: Typical Method Validation Acceptance Criteria (based on SANTE Guidelines)
ParameterAcceptance Criteria
Linearity (Correlation Coefficient, r²)≥ 0.99
Accuracy (Mean Recovery)70 - 120%
Precision (RSD)≤ 20%
Limit of Quantification (LOQ)Must be determined and reported; should be at or below the regulatory limit.
SpecificityNo significant interference at the retention time of the analyte in blank samples.

Recovery and Precision Assessment

Method accuracy is often evaluated through recovery studies, where a known quantity of the analyte is added to a blank sample matrix (spiking) and then analyzed. The percentage of the added analyte that is successfully measured is the recovery rate. Precision, on the other hand, measures the degree of agreement among a series of individual measurements when the analytical procedure is applied repeatedly to a homogenous sample. It is typically expressed as the relative standard deviation (RSD). europa.euchromatographyonline.com Acceptable recovery is generally considered to be within the 70-120% range, with an RSD of ≤20%. researchgate.netresearchgate.net

For iprodione, various extraction and analytical methods have demonstrated high recovery and precision. A study comparing different extraction techniques for iprodione in kiwi fruit reported recoveries ranging from 77.5% to 127.1%, with RSDs between 0.56% and 7.17%, depending on the method used. nih.gov Another analysis of iprodione residues in grapes using a method based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) showed mean recoveries between 89.5% and 95.4%, with RSDs from 4.1% to 11.6%. researchgate.net

The analysis of thiram, a dithiocarbamate, presents unique challenges. Often, dithiocarbamates are analyzed as a group by hydrolyzing them to form carbon disulfide (CS₂), which is then measured. A gas chromatography-mass spectrometry (GC-MS) method validated for this purpose showed high recovery rates for thiram when spiked into various food commodities. technologynetworks.com

The following tables present data from validation studies for iprodione and thiram.

Table 1: Recovery and Precision Data for Iprodione in Grapes Source: researchgate.net

Spiking Level (mg/kg)Mean Recovery (%)RSD (%)
0.0195.46.5
0.189.511.6
1.092.34.1

Table 2: Recovery and Precision Data for Thiram (as CS₂) in Various Commodities Source: technologynetworks.com

CommoditySpiking Level (µg/g)Mean Recovery (%)
Potato0.0492
Tomato0.04104
Eggplant0.0498
Green Chili0.0479
Grapes0.0495

Limits of Detection and Quantification

The limit of detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from a blank sample, though not necessarily quantified with acceptable precision. chromatographyonline.com The limit of quantification (LOQ) is the lowest concentration that can be measured with an acceptable level of accuracy and precision. chromatographyonline.comwiley.comepa.gov The LOQ is a critical parameter in residue analysis, as regulatory maximum residue limits (MRLs) are often set at very low levels. crmlabstandard.comthermofisher.com

Analytical techniques such as GC-MS/MS and LC-MS/MS provide the high sensitivity needed to achieve low LODs and LOQs. nih.gov For iprodione, an LC-MS/MS method validated for grapes established an LOQ of 0.01 mg/kg and an LOD of 0.003 mg/kg. researchgate.net For dithiocarbamates like thiram, a GC-MS method based on CS₂ determination reported an LOD of 0.005 µg/mL and an LOQ of 0.04 µg/mL in the final sample solution. technologynetworks.com Another study focusing on thiram residues in soil and produce noted LODs ranging from 0.005 to 0.01 mg/kg for soil and apples, and 0.05 to 0.1 mg/kg for lettuce. mdpi.com

Table 3: Limits of Detection (LOD) and Quantification (LOQ) for Iprodione and Thiram Source: researchgate.nettechnologynetworks.com

CompoundAnalytical MethodMatrixLODLOQ
IprodioneLC-MS/MSGrapes0.003 mg/kg0.01 mg/kg
Thiram (as CS₂)GC-MSVarious Foods0.005 µg/mL0.04 µg/mL

Values are for the final analytical solution.

Multi-Residue and Single-Residue Analytical Strategies for Fungicide Mixtures

In pesticide residue analysis, laboratories often choose between multi-residue methods (MRMs) and single-residue methods (SRMs).

Multi-Residue Methods (MRMs) are designed to detect and quantify a large number of different pesticides in a single analytical run. nih.gov These methods, often utilizing techniques like the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by GC-MS/MS or LC-MS/MS analysis, offer significant advantages in terms of efficiency, throughput, and cost-effectiveness. researchgate.netmdpi.comnih.gov Iprodione is a compound that is readily incorporated into such multi-residue schemes. nih.govthermofisher.com MRMs are ideal for routine monitoring programs where a wide range of potential contaminants is screened.

Single-Residue Methods (SRMs) , in contrast, are developed and optimized for the analysis of a single compound or a small group of chemically related compounds. galab.com While less efficient for broad screening, SRMs are essential for pesticides that are incompatible with common multi-residue procedures due to their unique physicochemical properties. researchgate.net

The analysis of an iprodione-thiram mixture exemplifies the need for both strategies. While iprodione can be analyzed within an MRM, thiram and other dithiocarbamates typically require an SRM. mdpi.com This is because the standard approach for dithiocarbamate analysis involves acid hydrolysis to liberate carbon disulfide (CS₂), a step that is not part of typical MRM extraction protocols like QuEChERS. researchgate.nettechnologynetworks.com This common moiety (CS₂) approach is non-specific, meaning it measures the total dithiocarbamate content without distinguishing between individual compounds like thiram, ziram, or mancozeb. technologynetworks.commdpi.com

Therefore, a comprehensive analysis of an iprodione-thiram mixture often necessitates a dual approach:

An MRM (e.g., QuEChERS with LC-MS/MS) would be used to quantify iprodione along with a host of other potential pesticide residues.

A separate SRM (acid hydrolysis followed by GC-MS or another suitable detector) would be performed on a sub-sample to determine the total dithiocarbamate residue content, which would be attributed to thiram in a product known to contain it. researchgate.net

While there is research into developing specific methods for intact thiram using techniques like LC-MS/MS, the CS₂ evolution method remains a common regulatory approach. The primary challenge in developing a unified method is the instability of thiram during the extraction and cleanup steps typical of MRMs, which can lead to its degradation before analysis. mdpi.com

Ecological Risk Assessment Frameworks and Methodologies for Iprodione Thiram Mixture

Identification of Ecological Data Gaps in Risk Assessment

A comprehensive ecological risk assessment for the iprodione-thiram mixture is currently hindered by a number of significant data gaps. While toxicological profiles for the individual active ingredients, iprodione (B1672158) and thiram (B1682883), are available to some extent, the real-world scenario of their combined application presents a more complex challenge for environmental safety evaluation. The current body of scientific literature and regulatory documentation reveals a notable scarcity of data specifically pertaining to the ecotoxicological effects of the iprodione-thiram mixture. This lack of mixture-specific data is a critical limiting factor in performing a robust and accurate risk assessment.

A primary area of uncertainty lies in the potential for synergistic or antagonistic interactions between iprodione and thiram in non-target organisms. researchgate.netresearchgate.net Standard risk assessment procedures often rely on the assumption of dose additivity for chemical mixtures, which may not accurately reflect the true combined toxicity. umweltbundesamt.dersc.org Fungicides, when mixed with other pesticides, have been shown to exhibit synergistic effects, meaning the combined toxicity is greater than the sum of the individual toxicities. researchgate.net Without specific studies on the iprodione-thiram mixture, the potential for such interactive effects remains unquantified, leading to a potential underestimation of risk.

Furthermore, there is a significant lack of empirical data on the combined effects of iprodione and thiram across a comprehensive range of ecologically relevant species. While some studies have investigated the individual effects of these fungicides on various organisms, there is a dearth of research on their joint impact on key indicator species.

Key Ecological Data Gaps for Iprodione-Thiram Mixture:

Ecological Compartment Specific Data Gap Rationale for Data Need
Aquatic Ecosystems - Chronic toxicity data for fish, invertebrates, and algae exposed to the mixture. - Studies on the sublethal effects of the mixture on aquatic organism reproduction and development. - Data on the potential for synergistic or antagonistic interactions in aquatic species.Thiram is known to be highly toxic to fish. epa.gov The combined effect with iprodione, which can also impact aquatic organisms, is unknown and crucial for assessing risks to surface water bodies.
Terrestrial Ecosystems - Long-term studies on the effects of the mixture on soil microbial communities and their functions (e.g., nutrient cycling). - Toxicity data for a broader range of non-target terrestrial invertebrates, including pollinators and decomposers. - Avian reproductive toxicity studies with combined exposure to iprodione and thiram.Iprodione can affect soil microbial communities, and the addition of thiram could exacerbate these effects. nih.gov Both compounds pose individual risks to birds, and their combined impact on reproduction is a critical unknown.
Environmental Fate and Behavior - Studies on the combined persistence and mobility of iprodione and thiram in different soil types. - Identification and toxicological assessment of unique metabolites formed from the combined degradation of both fungicides. - Data on the potential for joint transport of the two compounds to non-target areas.The environmental fate of the mixture determines the exposure concentrations for non-target organisms. The formation of novel, potentially more toxic, degradation products from the mixture is a significant uncertainty. epa.gov
Mixture-Specific Endpoints - Mechanistic studies to understand the mode of action of the combined toxicity. - Development of specific biomarkers of exposure and effect for the iprodione-thiram mixture. - Mesocosm or field-level studies to evaluate the effects of the mixture under more realistic environmental conditions.Understanding the underlying mechanisms of joint toxicity is essential for predictive modeling and for moving beyond simple additivity assumptions. Field-level studies are necessary to validate laboratory findings and assess ecosystem-level impacts.

The U.S. Environmental Protection Agency (EPA) has highlighted in its reregistration eligibility decisions for both iprodione and thiram the need for additional data to refine ecological risk assessments, even for the individual compounds. epa.govepa.gov For instance, for iprodione, further information on its toxic degradates was required. epa.gov For thiram, the environmental fate database was noted as incomplete. beyondpesticides.org These existing data gaps for the individual components are amplified when considering their use in a mixture, as the interactions between the two fungicides and their respective degradates are largely uncharacterized.

Addressing these data gaps is imperative for a more accurate and protective ecological risk assessment of the iprodione-thiram mixture. Future research should prioritize studies that investigate the joint action of these two fungicides on a variety of non-target organisms and under environmentally relevant conditions. Such data would allow for a move beyond the current reliance on single-substance data and simplistic additivity models, leading to more informed regulatory decisions and better protection of ecosystem health.

Conclusion and Future Research Directions

Synthesis of Current Academic Understanding of Iprodione-Thiram Mixture

The current academic understanding of a formal Iprodione-Thiram mixture as a distinct chemical entity is limited. Research has predominantly focused on the individual properties and applications of Iprodione (B1672158) and Thiram (B1682883), or their use in tank mixes for specific agricultural purposes.

A key area of research where both fungicides are mentioned is in the control of soilborne pathogens. A study on the efficacy of various fungicide seed treatments for annual forage legumes tested Iprodione and Thiram as separate treatments. The results indicated that Thiram was most effective against damping-off caused by Pythium irregulare, while Iprodione, along with other fungicides, reduced damping-off caused by Aphanomyces trifolii. apsnet.org This suggests that a combination of the two could offer a broader spectrum of disease control.

In practical applications, particularly in turfgrass management, the co-application of these fungicides is acknowledged. Product labels for Thiram formulations indicate that it can be tank-mixed with Iprodione, among other fungicides, for the control of foliar turf pathogens. greenbook.net This practice is aimed at leveraging the different modes of action of the two fungicides to achieve more comprehensive disease management.

While the term "Iprodione-thiram mixture" is not prevalent in academic literature as a pre-formulated product with unique synergistic properties, the existing data points towards a complementary relationship when used in combination. Iprodione is a dicarboximide fungicide that inhibits the germination of fungal spores and the growth of fungal mycelium. nih.gov Thiram, a dithiocarbamate (B8719985) fungicide, has a multi-site mode of action, affecting various enzymes in fungal cells. fao.org The combination of a single-site inhibitor like Iprodione with a multi-site inhibitor like Thiram is a common strategy in fungicide resistance management.

The following table summarizes the fungicidal activity of Iprodione and Thiram against specific pathogens as identified in research:

FungicideTarget PathogenEfficacy
Thiram Pythium irregulareEffective against damping-off apsnet.org
Iprodione Aphanomyces trifoliiReduced damping-off apsnet.org

Identification of Critical Knowledge Gaps in Mixture Research

Despite the practical application of Iprodione and Thiram in combination, significant knowledge gaps exist in the academic understanding of their interaction as a mixture. These gaps hinder a comprehensive assessment of the mixture's efficacy, environmental fate, and potential for synergistic or antagonistic effects.

The most critical knowledge gaps are:

Lack of Research on a Pre-formulated Mixture: There is a dearth of scientific literature on a stable, pre-formulated Iprodione-Thiram mixture. The majority of available information pertains to the individual compounds or their ad-hoc tank mixing.

Absence of Synergism/Antagonism Studies: No dedicated studies were found that specifically investigate the synergistic or antagonistic interactions between Iprodione and Thiram at a molecular or physiological level in target fungi. While the combination of different modes of action suggests potential for enhanced efficacy, this has not been scientifically quantified for this specific pairing.

Limited Ecotoxicological Data on the Mixture: While the individual ecotoxicological profiles of Iprodione and Thiram are documented, there is a lack of data on the combined effects of the mixture on non-target organisms and the environment. The potential for additive or synergistic toxicity to soil microflora, aquatic life, and other beneficial organisms remains largely unexplored.

Unknown Environmental Fate of the Combined Residues: The persistence, degradation, and mobility of the combined residues of Iprodione and Thiram in soil and water systems have not been studied. Understanding the environmental fate of the mixture is crucial for assessing its long-term environmental impact.

Physicochemical Properties of the Mixture: There is no available data on the physicochemical properties of a combined Iprodione-Thiram formulation, which would be essential for understanding its behavior, stability, and application characteristics.

A summary of the identified knowledge gaps is presented in the table below:

Research AreaIdentified Knowledge Gap
Formulation Science No data on pre-formulated Iprodione-Thiram mixtures.
Fungicidal Efficacy Lack of studies on synergistic or antagonistic interactions.
Ecotoxicology Limited data on the combined effects on non-target organisms.
Environmental Fate Unknown persistence and degradation of combined residues.
Chemistry No information on the physicochemical properties of the mixture.

Proposed Avenues for Future Academic Inquiry on Iprodione-Thiram Dynamics

To address the identified knowledge gaps, future academic inquiry should focus on a multi-faceted approach to understanding the dynamics of the Iprodione-Thiram combination. The following are proposed avenues for research:

Formulation and Physicochemical Characterization:

Development and characterization of stable, pre-formulated Iprodione-Thiram mixtures.

Detailed analysis of the physicochemical properties of these formulations, including solubility, stability, and particle size distribution.

In Vitro and In Vivo Efficacy Studies:

Systematic investigation of the synergistic, additive, or antagonistic effects of the Iprodione-Thiram mixture against a broad range of plant pathogenic fungi.

Determination of the optimal ratio of Iprodione to Thiram for maximum fungicidal efficacy.

Greenhouse and field trials to validate the efficacy of the mixture under different environmental conditions and on various crops.

Ecotoxicological and Environmental Fate Studies:

Assessment of the acute and chronic toxicity of the Iprodione-Thiram mixture to a range of non-target organisms, including soil microbes, earthworms, aquatic invertebrates, and fish.

Studies on the biodegradation and persistence of the combined residues of Iprodione and Thiram in different soil types and aquatic environments.

Investigation of the potential for bioaccumulation and biomagnification of the mixture's components in the food chain.

Resistance Management Research:

Evaluation of the potential of the Iprodione-Thiram mixture to delay the development of fungicide resistance in target pathogens compared to the individual use of each compound.

A proposed framework for future research is outlined in the table below:

Research FocusKey ObjectivesExpected Outcomes
Formulation & Chemistry Develop and characterize a stable Iprodione-Thiram mixture.Understanding of the mixture's physical and chemical behavior.
Fungicidal Dynamics Quantify the nature of the interaction (synergism, etc.) and optimize the component ratio.Enhanced and more sustainable disease control strategies.
Environmental Impact Assess the ecotoxicity and environmental fate of the combined product.Comprehensive risk assessment and guidelines for safe use.
Resistance Management Determine the mixture's effectiveness in mitigating fungicide resistance.Longevity and effectiveness of current fungicidal tools.

Q & A

Basic Research Questions

Q. How can researchers design experiments to determine the synergistic effects of iprodione-thiram mixtures on fungal resistance in agricultural systems?

  • Methodological Answer : Use a factorial experimental design to isolate individual and combined effects. For example:

  • Independent Variables : Iprodione concentration (0–500 ppm), thiram concentration (0–300 ppm), and their combinations.
  • Dependent Variables : Fungal growth inhibition (% ED50), spore germination rates, and mycelial morphology changes.
  • Controls : Untreated fungal cultures and solvent-only controls.
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to identify significant interactions between the two compounds .

Q. What standardized protocols ensure reproducibility in toxicity studies of iprodione-thiram mixtures?

  • Methodological Answer : Follow OECD/ICH guidelines for ecotoxicological testing:

  • Use in vitro assays (e.g., Ames test for mutagenicity) and in vivo models (e.g., zebrafish embryos for teratogenicity).
  • Validate analytical methods (e.g., LC-MS/MS) to quantify residual mixtures in environmental samples.
  • Document batch-specific stability data (e.g., pH, temperature, UV exposure) to account for degradation .

Advanced Research Questions

Q. How can contradictory data on iprodione-thiram mixture efficacy across studies be reconciled?

  • Methodological Answer : Conduct a meta-analysis with stratification by:

  • Environmental Variables : Soil pH, organic matter content, and microbial activity.
  • Experimental Design : Compare static vs. dynamic exposure regimes (e.g., field trials vs. lab microcosms).
  • Statistical Reconciliation : Use multivariate regression to identify confounding factors (e.g., cross-resistance to other fungicides) .

Q. What mixed-methods approaches are suitable for studying the ecological trade-offs of iprodione-thiram mixtures?

  • Methodological Answer : Combine quantitative and qualitative frameworks:

  • Quantitative : Measure non-target organism mortality (e.g., earthworms, pollinators) using dose-response models.
  • Qualitative : Conduct stakeholder interviews (farmers, ecologists) to contextualize risk-benefit perceptions.
  • Integration : Triangulate data through joint displays to map biological impacts against socio-economic priorities .

Q. How can researchers mechanistically resolve interactions between iprodione and thiram at the molecular level?

  • Methodological Answer : Employ omics-based workflows:

  • Transcriptomics : RNA-seq to identify gene expression changes in fungal pathways (e.g., ergosterol biosynthesis for iprodione; metalloenzyme inhibition for thiram).
  • Metabolomics : LC-HRMS to profile secondary metabolites (e.g., mycotoxins) under combined exposure.
  • Network Analysis : Build interaction networks to predict additive, antagonistic, or synergistic nodes .

Data Validation & Methodological Rigor

Q. What validation criteria are critical for ensuring the reliability of iprodione-thiram mixture studies?

  • Methodological Answer :

  • Analytical Validation : Confirm detection limits (LoD/LoQ) and recovery rates (>80%) via spike-and-recovery experiments.
  • Biological Replicates : Use ≥3 independent replicates per treatment to account for biological variability.
  • Blinding : Implement double-blinding in field trials to reduce observer bias .

Q. How should researchers address gaps in long-term environmental fate data for iprodione-thiram mixtures?

  • Methodological Answer : Deploy longitudinal mesocosm studies:

  • Monitor degradation byproducts (e.g., 3,5-dichloroaniline from iprodione) over 12–24 months.
  • Model half-life (t½) using first-order kinetics and compare with regulatory thresholds (e.g., EU Pesticides Database).
  • Pair with GIS mapping to identify high-risk leaching zones .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.